HTS07545

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

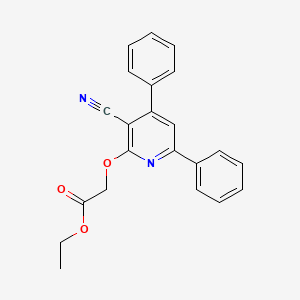

C22H18N2O3 |

|---|---|

Molekulargewicht |

358.4 g/mol |

IUPAC-Name |

ethyl 2-[(3-cyano-4,6-diphenyl-2-pyridinyl)oxy]acetate |

InChI |

InChI=1S/C22H18N2O3/c1-2-26-21(25)15-27-22-19(14-23)18(16-9-5-3-6-10-16)13-20(24-22)17-11-7-4-8-12-17/h3-13H,2,15H2,1H3 |

InChI-Schlüssel |

PZNJITRXQKRPFY-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)COC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C#N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of HTS07545

Introduction

HTS07545 is a potent small-molecule inhibitor of the mitochondrial enzyme Sulfide:Quinone Oxidoreductase (SQOR).[1][2] Identified through high-throughput screening, this compound serves as a crucial chemical probe for studying the role of SQOR in cellular metabolism and signaling.[2][3] SQOR catalyzes the first irreversible step in the mitochondrial hydrogen sulfide (H₂S) oxidation pathway, playing a pivotal role in regulating the levels of H₂S, a significant cardioprotective gasotransmitter.[2][3] This guide provides a detailed overview of the mechanism of action of this compound, its biochemical properties, and the experimental methodologies used for its characterization.

Core Mechanism of Action: Competitive Inhibition of SQOR

The primary mechanism of action of this compound is the direct inhibition of Sulfide:Quinone Oxidoreductase. Structural and mechanistic studies have revealed that this compound functions as a competitive inhibitor with respect to Coenzyme Q (CoQ), a natural substrate of SQOR.[2][3]

This compound binds to the large, predominantly hydrophobic CoQ-binding pocket within the SQOR enzyme.[2][3] This binding pocket is located in an internal tunnel that connects the enzyme's membrane-binding surface to its catalytic active site.[3] By occupying this pocket, this compound prevents the binding of CoQ, thereby inhibiting the electron transfer reaction that is central to the enzyme's function. Computational docking studies suggest that this compound occupies a binding site very similar to that of CoQ analogs like decylubiquinone (DCQ).[2]

The inhibition of SQOR by this compound leads to a reduction in the metabolic decomposition of hydrogen sulfide (H₂S).[1] This elevates the intracellular concentration of H₂S, allowing it to exert its downstream signaling effects, which include activating diverse cardioprotective pathways.[2]

Caption: Mechanism of this compound action on the SQOR pathway.

Quantitative Data and Physicochemical Properties

This compound was identified as a highly potent inhibitor from a class of 2,4-diphenylpyridines. Its efficacy and physicochemical properties have been characterized, although some properties like poor solubility presented challenges for further development.[2][3]

| Parameter | Value | Source |

| Target | Human Sulfide:Quinone Oxidoreductase (SQOR) | [2][3] |

| IC₅₀ | 30 nM | [1][2] |

| Chemical Class | 2,4-diphenylpyridine (Class A/A') | [2][3] |

| cLogP | > 5 | [2] |

| Aqueous Solubility | Poor | [2][3] |

Experimental Protocols

The characterization of this compound involved several key experimental stages, from initial screening to mechanistic studies.

This compound was discovered by screening a small-molecule library against recombinant human SQOR.[2] Due to the unsuitability of direct spectrophotometric assays for HTS, a novel two-step endpoint assay was developed.[2]

-

Principle: The assay measures the amount of reduced Coenzyme Q₁ (CoQ₁) produced by SQOR. The reduced CoQ₁ then non-enzymatically reduces the blue dye 2,6-dichlorophenolindophenol (DCIP), causing a loss of color that can be quantified.

-

Step 1: Enzymatic Reaction:

-

Recombinant human SQOR is incubated in a 96-well plate with substrates (H₂S, sulfite, CoQ₁) and the test compounds (e.g., this compound).

-

-

Step 2: Colorimetric Endpoint Reaction:

-

After the enzymatic reaction, the blue dye DCIP is added to the wells.

-

The amount of reduced CoQ₁ produced in Step 1 is proportional to the reduction (decolorization) of DCIP.

-

The absorbance is read to determine the level of inhibition. A high absorbance (blue color) indicates strong inhibition of SQOR.

-

-

Assay Quality: This HTS assay was validated with a Z-factor of 0.78, indicating its robustness and reliability for screening.[2]

Caption: High-Throughput Screening workflow for SQOR inhibitors.

To assess the biological activity of SQOR inhibitors, cell-based assays were performed using neonatal rat ventricular cardiomyocytes (NRVMs) and H9c2 cells.[2]

-

Objective: To determine if SQOR inhibition could attenuate the hypertrophic response induced by neurohormonal stressors and to assess compound cytotoxicity.

-

Hypertrophy Assay Protocol:

-

NRVMs are seeded in culture plates.

-

Cells are treated with a hypertrophic agonist (e.g., Angiotensin II) in the presence or absence of the SQOR inhibitor (an optimized analog of this compound, STI1, was used in these published studies).[2]

-

After a 24-hour incubation, cells are fixed and stained for α-actinin (to visualize cell structure), cell membranes, and nuclei.[2]

-

Confocal microscopy is used to capture images, and cell area is quantified to measure the extent of hypertrophy.[2]

-

-

Cytotoxicity Assay: Standard assays (e.g., MTT or LDH release) are run in parallel to ensure that the observed effects are not due to cell death.

This compound, while potent, had suboptimal physicochemical properties for in vivo use (poor solubility, high cLogP).[2][3] This prompted a hit-to-lead optimization campaign to develop analogs with improved drug-like characteristics.

-

Strategy: Medicinal chemistry and structure-based design were employed to modify the this compound scaffold.[3] The goal was to improve solubility and metabolic stability while retaining high potency.

-

Outcome: This process led to the identification of STI1, a cell-permeable derivative with an IC₅₀ of 29 nM and improved pharmacokinetic properties, which was then used for in vivo proof-of-concept studies.[2][3]

Caption: Logical workflow for the hit-to-lead optimization of this compound.

This compound is a potent and specific competitive inhibitor of sulfide:quinone oxidoreductase. Its discovery has validated SQOR as a druggable target and has provided a powerful chemical tool to investigate the therapeutic potential of modulating the hydrogen sulfide signaling pathway.[2] While this compound itself possesses limitations for clinical development, it was the foundational discovery that led to optimized, in vivo-active compounds, establishing proof-of-concept for SQOR inhibition as a novel therapeutic strategy for conditions such as heart failure.[2][3]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of a first-in-class inhibitor of sulfide:quinone oxidoreductase that protects against adverse cardiac remodelling and heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Evaluation of Potent Novel Inhibitors of Human Sulfide:quinone Oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]

HTS07545 as a Sulfide:Quinone Oxidoreductase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfide:quinone oxidoreductase (SQOR) is a mitochondrial enzyme that plays a critical role in the metabolism of hydrogen sulfide (H₂S), a gaseous signaling molecule with significant cardioprotective effects. Inhibition of SQOR presents a promising therapeutic strategy for conditions associated with H₂S dysregulation, such as heart failure. This technical guide provides an in-depth overview of HTS07545, a potent and selective inhibitor of human SQOR. We will detail its mechanism of action, present its key quantitative data, and provide comprehensive experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers and drug development professionals working in the field of cardiovascular disease and H₂S signaling.

Introduction to Sulfide:Quinone Oxidoreductase (SQOR)

Hydrogen sulfide (H₂S) is endogenously produced and functions as a gasotransmitter, modulating various physiological processes, including vasodilation, inflammation, and apoptosis. The mitochondrial sulfide oxidation pathway is the primary route for H₂S catabolism, preventing its accumulation to toxic levels. SQOR catalyzes the first and irreversible step in this pathway, oxidizing H₂S to a persulfide and transferring electrons to the electron transport chain via Coenzyme Q (CoQ).[1] By inhibiting SQOR, the degradation of H₂S can be slowed, leading to an increase in its bioavailability and enhancing its protective signaling effects.[2]

This compound: A Potent SQOR Inhibitor

This compound is a small molecule inhibitor of human SQOR. It was identified through high-throughput screening and belongs to the 2,4-diphenylpyridine class of compounds.[3]

Quantitative Data

This compound has been characterized as a highly potent inhibitor of SQOR. The key quantitative parameters are summarized in the table below.

| Parameter | Value | Reference |

| IC₅₀ | ≤ 30 nM | [3][4] |

| cLogP | > 5 | [4] |

| Aqueous Solubility | Poor | [4] |

| Solubility in DMSO | 100 mg/mL (279.03 mM) | [1] |

Mechanism of Action

This compound acts as a competitive inhibitor of SQOR with respect to the Coenzyme Q substrate.[4] The inhibitor binds to the large, hydrophobic CoQ-binding pocket within the SQOR enzyme, thereby blocking the access of the natural substrate and preventing the transfer of electrons from H₂S oxidation.[4]

Mechanism of this compound Inhibition of SQOR.

Signaling Pathway

The mitochondrial sulfide oxidation pathway is a critical component of cellular bioenergetics and redox homeostasis. SQOR is the entry point for electrons from H₂S into the electron transport chain.

Mitochondrial Sulfide Oxidation Pathway and this compound Inhibition.

Experimental Protocols

Recombinant Human SQOR Expression and Purification

A detailed protocol for the expression and purification of recombinant human SQOR is crucial for in vitro assays. The following is a summarized methodology based on established procedures.

-

Expression System: Escherichia coli BL21(DE3) cells are commonly used. Co-expression with cold-adapted chaperonins from Oleispira antarctica (pCPN10/60) can improve protein folding and yield when grown at lower temperatures (e.g., 15°C).

-

Vector: A pET-based vector, such as pET23a, containing a synthetically optimized gene for human SQOR is suitable.

-

Culture Conditions: Cells are grown in a rich medium like Terrific Broth (TB) at a reduced temperature (e.g., 15°C) to an A₅₉₅ of approximately 1.1 before induction.

-

Induction: Protein expression is induced with an appropriate inducer, such as IPTG.

-

Cell Lysis and Solubilization: Harvested cells are resuspended in a suitable buffer and lysed. The membrane fraction containing SQOR is then solubilized using a detergent.

-

Purification: The solubilized protein is purified using affinity chromatography, followed by size-exclusion chromatography to obtain a highly pure and active enzyme preparation.

SQOR Inhibition Assay (DCIP Endpoint Assay)

The inhibitory activity of this compound against SQOR can be determined using a 2,6-dichlorophenolindophenol (DCIP) endpoint assay. This assay is suitable for high-throughput screening.[4]

Principle: The assay measures the reduction of DCIP by the product of the SQOR reaction, reduced Coenzyme Q₁ (CoQ₁H₂). SQOR catalyzes the oxidation of H₂S, with the concomitant reduction of CoQ₁ to CoQ₁H₂. In a subsequent non-enzymatic step, CoQ₁H₂ reduces the blue dye DCIP to its colorless form. The decrease in absorbance at 600 nm is proportional to the SQOR activity.

Detailed Protocol:

-

Reagents:

-

Recombinant human SQOR

-

Hydrogen sulfide (H₂S) solution

-

Coenzyme Q₁ (CoQ₁)

-

Sodium sulfite (sulfane sulfur acceptor)

-

This compound (or other test compounds) dissolved in DMSO

-

Formaldehyde (to quench the enzymatic reaction)

-

N-ethylmaleimide (NEM, to consume unreacted H₂S)

-

2,6-dichlorophenolindophenol (DCIP)

-

Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)

-

-

Procedure:

-

In a 96-well plate, add the assay buffer, recombinant human SQOR, H₂S, CoQ₁, and sodium sulfite.

-

Add this compound at various concentrations (a DMSO control is also included).

-

Incubate the reaction mixture for a defined period (e.g., 60 seconds) at a controlled temperature.

-

Quench the enzymatic reaction by adding formaldehyde.

-

Add N-ethylmaleimide to scavenge any remaining H₂S and incubate for approximately 10 minutes.

-

Add DCIP solution to each well.

-

After a short incubation (e.g., 2 minutes), measure the absorbance at 600 nm using a microplate reader.

-

-

Data Analysis: The percentage of inhibition is calculated for each concentration of this compound. The IC₅₀ value is then determined by fitting the data to a dose-response curve.

Workflow for the DCIP Endpoint Assay.

Conclusion

This compound is a valuable research tool for studying the physiological and pathological roles of SQOR and H₂S signaling. Its high potency and well-characterized mechanism of action make it a strong lead compound for the development of novel therapeutics for cardiovascular diseases. The experimental protocols detailed in this guide provide a foundation for the in vitro characterization of this compound and other potential SQOR inhibitors. Further research into the pharmacokinetic and pharmacodynamic properties of this compound and its analogues will be crucial for its translation into clinical applications.

References

The Role of HTS07545 in Hydrogen Sulfide Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrogen sulfide (H₂S) is a pleiotropic gasotransmitter involved in a myriad of physiological and pathophysiological processes. Its intricate metabolism is tightly regulated, with the mitochondrial enzyme sulfide:quinone oxidoreductase (SQOR) playing a pivotal, rate-limiting role. This technical guide provides an in-depth overview of HTS07545, a potent and selective inhibitor of human SQOR. We will delve into the core aspects of H₂S metabolism, the therapeutic potential of SQOR inhibition, and the detailed biochemical and pharmacological profile of this compound. This document will cover quantitative data on its inhibitory activity, comprehensive experimental protocols, and visual representations of key pathways and experimental workflows, serving as a critical resource for researchers in the field of H₂S biology and drug discovery.

Introduction to Hydrogen Sulfide Metabolism

Hydrogen sulfide is endogenously produced in mammalian cells primarily through the enzymatic activity of cystathionine β-synthase (CBS), cystathionine γ-lyase (CSE), and 3-mercaptopyruvate sulfurtransferase (3-MST). Once produced, H₂S is rapidly metabolized, predominantly within the mitochondria. The mitochondrial H₂S oxidation pathway is a critical regulator of endogenous H₂S levels.

The first and irreversible step in this pathway is catalyzed by sulfide:quinone oxidoreductase (SQOR).[1] SQOR is an inner mitochondrial membrane protein that oxidizes H₂S to a sulfane sulfur species, transferring electrons to coenzyme Q (CoQ) in the electron transport chain.[1][2] This enzymatic step is a key control point in H₂S homeostasis, making SQOR an attractive therapeutic target for modulating H₂S signaling in various disease states, including heart failure and certain cancers.[3][4]

This compound: A Potent Inhibitor of Sulfide:Quinone Oxidoreductase

This compound was identified through a high-throughput screening campaign as a potent inhibitor of human SQOR.[1] It belongs to a class of 2,4-diphenylpyridine derivatives and has been instrumental in elucidating the therapeutic potential of SQOR inhibition.[1][2]

Quantitative Data on this compound and Analogs

The inhibitory potency and physicochemical properties of this compound and its optimized analog, compound 19 (also referred to as STI1), are summarized below.

| Compound | IC₅₀ (nM) for SQOR Inhibition | cLogP | Aqueous Solubility | Reference |

| This compound | 30 | > 5 | Poor | [1] |

| Compound 19 (STI1) | 29 | 3.0 | Improved | [1][2] |

Table 1: Inhibitory Potency and Physicochemical Properties of this compound and an Optimized Analog.

Further pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) properties have been characterized for the optimized analog, compound 19, highlighting the potential for developing orally bioavailable SQOR inhibitors.

| Parameter | Value (for Compound 19/STI1) | Reference |

| Caco-2 Permeability | Improved | [2] |

| Plasma Protein Binding | Reduced | [2] |

| In vivo exposure (AUC in mice) | 25-fold higher than lead | [2] |

| Half-life (t½ in mice) | Acceptable | [2] |

Table 2: In Vitro and In Vivo ADME/PK Properties of the Optimized SQOR Inhibitor, Compound 19 (STI1).

Experimental Protocols

High-Throughput Screening for SQOR Inhibitors (DCIP Endpoint Assay)

This assay was employed for the initial identification of this compound from a small-molecule library.[1]

Principle: This is a two-step endpoint assay. In the first step, recombinant human SQOR catalyzes the oxidation of H₂S, with the concomitant reduction of a water-soluble coenzyme Q derivative (CoQ₁). In the second step, the reduced CoQ₁ non-enzymatically reduces the blue dye 2,6-dichlorophenolindophenol (DCIP), leading to a loss of absorbance at 600 nm. Inhibitors of SQOR will prevent the reduction of CoQ₁ and thus the subsequent color change of DCIP.

Materials:

-

Recombinant human SQOR

-

Coenzyme Q₁ (CoQ₁)

-

Sodium hydrosulfide (NaHS) as H₂S donor

-

Sulfite

-

2,6-dichlorophenolindophenol (DCIP)

-

Formaldehyde

-

N-ethylmaleimide (NEM)

-

Assay buffer

-

96-well plates

-

Plate reader capable of measuring absorbance at 600 nm

Procedure:

-

Prepare reaction mixtures in 96-well plates containing the assay buffer, recombinant human SQOR, CoQ₁, and sulfite.

-

Add the test compounds (e.g., from a chemical library) or vehicle control to the wells.

-

Initiate the enzymatic reaction by adding NaHS.

-

Incubate for 60 seconds at room temperature.

-

Quench the reaction by adding formaldehyde to denature SQOR, followed by NEM to scavenge excess H₂S.

-

Incubate for 10 minutes at room temperature.

-

Add DCIP to each well.

-

After 2 minutes, measure the absorbance at 600 nm.

-

Calculate the percentage of inhibition based on the absorbance values of the test wells relative to the positive and negative controls.

In Vitro ADME Assays

A battery of standard in vitro assays is used to characterize the ADME properties of SQOR inhibitors. These include, but are not limited to:

-

Aqueous Solubility: Assessed by methods such as nephelometry to determine the concentration at which a compound precipitates from an aqueous solution.

-

Lipophilicity (LogD/cLogP): Determined experimentally (e.g., by shake-flask method) or calculated to predict membrane permeability and potential for non-specific binding.

-

Cell Permeability (Caco-2 Assay): Utilizes a monolayer of Caco-2 cells to model the intestinal epithelium and predict the rate of drug absorption across the gut wall.

-

Plasma Protein Binding: Measured using techniques like equilibrium dialysis or ultrafiltration to determine the fraction of the compound bound to plasma proteins, which influences its distribution and availability to target tissues.

-

Metabolic Stability: Assessed by incubating the compound with liver microsomes or hepatocytes and quantifying its degradation over time, providing insights into its likely rate of metabolic clearance.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mitochondrial Hydrogen Sulfide Metabolism and the inhibitory action of this compound on SQOR.

Caption: Experimental workflow for the discovery and optimization of SQOR inhibitors like this compound.

Caption: Logical relationship of this compound's competitive inhibition of SQOR at the Coenzyme Q binding site.

Conclusion

This compound is a valuable pharmacological tool for probing the function of SQOR and the broader implications of H₂S metabolism. Its discovery has paved the way for the development of more drug-like SQOR inhibitors with therapeutic potential in conditions characterized by H₂S dysregulation. This technical guide provides a foundational understanding of this compound, its mechanism of action, and the experimental approaches used in its characterization, which will be of significant utility to researchers and drug development professionals working in this exciting and rapidly evolving field. Further research into the in vivo efficacy and safety of SQOR inhibitors is warranted to translate these promising preclinical findings into novel therapeutic strategies.

References

- 1. Discovery of a first-in-class inhibitor of sulfide:quinone oxidoreductase that protects against adverse cardiac remodelling and heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Evaluation of Potent Novel Inhibitors of Human Sulfide:quinone Oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Discovery of a first-in-class inhibitor of sulfide:quinone oxidoreductase that protects against adverse cardiac remodelling and heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

HTS07545: A Potent Inhibitor of Hydrogen Sulfide Decomposition via Sulfide:Quinone Oxidoreductase

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrogen sulfide (H₂S) is a crucial gaseous signaling molecule involved in a myriad of physiological processes. Its intracellular concentration is tightly regulated, in part, by the mitochondrial oxidation pathway. The enzyme sulfide:quinone oxidoreductase (SQOR) catalyzes the first, irreversible step in this pathway, making it a key therapeutic target for modulating H₂S levels. This technical guide provides a comprehensive overview of HTS07545, a potent inhibitor of SQOR. We will delve into its mechanism of action, its effect on the H₂S decomposition rate, detailed experimental protocols for its characterization, and a summary of its quantitative data. This document is intended to serve as a valuable resource for researchers in drug discovery and development focused on H₂S-related pathologies.

Introduction to this compound and H₂S Metabolism

Hydrogen sulfide, once known only for its toxicity, is now recognized as an important endogenous gasotransmitter with roles in cardiovascular, nervous, and immune systems. The mitochondrial pathway is the primary route for H₂S catabolism. This pathway consists of three key enzymes: sulfide:quinone oxidoreductase (SQOR), persulfide dioxygenase (ETHE1), and rhodanese. SQOR initiates the process by oxidizing H₂S to a persulfide, transferring electrons to coenzyme Q (CoQ) in the electron transport chain.

This compound has been identified as a potent inhibitor of human SQOR, thereby reducing the rate of H₂S decomposition.[1][2] It belongs to the 2,4-diphenylpyridine class of compounds and was discovered through high-throughput screening.[3] By inhibiting SQOR, this compound offers a mechanism to increase the bioavailability of H₂S, which may be beneficial in conditions associated with H₂S deficiency, such as heart failure.[1][3]

Mechanism of Action of this compound

This compound acts as a competitive inhibitor of SQOR with respect to the coenzyme Q (CoQ) substrate.[3] It binds to the hydrophobic CoQ-binding pocket within the SQOR enzyme. This binding event prevents the natural substrate, CoQ, from accessing the active site, thereby halting the initial step of mitochondrial H₂S oxidation. The inhibition of SQOR by this compound leads to a decrease in the overall rate of H₂S decomposition.

Quantitative Data Summary

The inhibitory potency of this compound and its derivatives has been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC₅₀) is a key parameter used to assess the efficacy of an inhibitor.

| Compound | Class | IC₅₀ (nM) | cLogP | Notes |

| This compound | 2,4-diphenylpyridine (Class A/A') | 30 | > 5 | Potent inhibitor with poor aqueous solubility.[3] |

| HTS12411 | 2,4-diphenylpyridine (Class A/A') | ≤ 30 | > 5 | Potent inhibitor with poor aqueous solubility.[3] |

| RH00520 | 2,4-diphenylpyridine (Class A/A') | ≤ 30 | > 5 | Potent inhibitor with poor aqueous solubility.[3] |

| STI1 | 2,4-diphenylpyridine (Class A' derivative) | 29 | 3.0 | Optimized derivative with improved polarity and aqueous solubility.[3] |

Experimental Protocols

Proposed Synthesis of this compound

While a specific synthesis protocol for this compound is not publicly available, a general method for the synthesis of 2,4-diphenylpyridine derivatives can be adapted. The following is a proposed synthetic scheme based on related literature.[4]

Reaction Scheme: Based on the synthesis of similar 2,4-diphenylpyridine compounds, a potential route for this compound could involve a multi-component reaction. A plausible approach is the reaction of an appropriately substituted acetophenone with a substituted benzaldehyde and a nitrogen source like ammonia or an ammonium salt, often catalyzed by an acid or a base.

General Procedure:

-

Step 1: Chalcone Formation. An appropriately substituted acetophenone is reacted with a substituted benzaldehyde in the presence of a base (e.g., NaOH or KOH) in a suitable solvent (e.g., ethanol) to form a chalcone intermediate.

-

Step 2: Pyridine Ring Formation. The resulting chalcone is then reacted with a nitrogen source, such as ammonium acetate, and another equivalent of the acetophenone or a different ketone in a cyclization reaction, often under heating, to form the 2,4-diphenylpyridine core.

-

Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.

SQOR Inhibition Assay (DCIP Endpoint Assay)

This protocol is based on the high-throughput screening assay used to identify this compound.[3] The assay measures the reduction of 2,6-dichlorophenolindophenol (DCIP) by Coenzyme Q₁, which is reduced by SQOR during H₂S oxidation.

Materials:

-

Recombinant human SQOR enzyme

-

Sodium hydrosulfide (NaHS) as H₂S donor

-

Coenzyme Q₁ (CoQ₁)

-

Sodium sulfite (Na₂SO₃)

-

2,6-dichlorophenolindophenol (DCIP)

-

N-ethylmaleimide (NEM)

-

Formaldehyde

-

Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.4)

-

96-well microplates

-

Plate reader capable of measuring absorbance at 600 nm

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the following components in order:

-

Assay Buffer

-

SQOR enzyme

-

This compound or vehicle control (DMSO) at various concentrations.

-

CoQ₁

-

Na₂SO₃

-

-

Initiate the reaction by adding NaHS solution.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 10 minutes).

-

Stop the reaction by adding a solution containing formaldehyde and NEM.

-

Add DCIP solution to each well.

-

Incubate for a short period (e.g., 2 minutes) to allow for the colorimetric reaction to develop.

-

Measure the absorbance at 600 nm using a plate reader.

-

Calculate the percent inhibition of SQOR activity for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Visualizations

Mitochondrial H₂S Oxidation Pathway and Inhibition by this compound

References

- 1. Organization of the Human Mitochondrial Hydrogen Sulfide Oxidation Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of a first-in-class inhibitor of sulfide:quinone oxidoreductase that protects against adverse cardiac remodelling and heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Evaluation of Potent Novel Inhibitors of Human Sulfide:quinone Oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]

HTS07545: A Potent Inhibitor of Sulfide-Quinone Oxidoreductase (SQOR)

An In-depth Technical Guide on the Inhibition of a Key Enzyme in Hydrogen Sulfide Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory effects of HTS07545 on Sulfide-Quinone Oxidoreductase (SQOR), a critical enzyme in the mitochondrial hydrogen sulfide (H₂S) oxidation pathway. This document details the quantitative inhibitory data, experimental methodologies for assessing inhibition, and the broader context of the SQOR signaling pathway.

Executive Summary

This compound is a potent, first-in-class inhibitor of human Sulfide-Quinone Oxidoreductase (SQOR) with a half-maximal inhibitory concentration (IC₅₀) in the nanomolar range. As SQOR catalyzes the initial, irreversible step in the mitochondrial metabolism of the gasotransmitter hydrogen sulfide (H₂S), its inhibition presents a promising therapeutic strategy for conditions associated with H₂S dysregulation, such as heart failure. This guide offers detailed protocols for the determination of SQOR inhibition and visual representations of the pertinent biochemical pathways.

Quantitative Inhibition Data

The inhibitory potency of this compound against human SQOR has been determined through robust in vitro assays. The key quantitative data are summarized in the table below.

| Compound | Target | IC₅₀ (nM) | Assay Type |

| This compound | Human SQOR | 30[1] | DCIP Endpoint Assay |

Table 1: IC₅₀ Value of this compound for SQOR Inhibition.

This compound: Compound Profile

| Property | Value |

| IUPAC Name | ethyl 2-((3-cyano-4,6-diphenylpyridin-2-yl)oxy)acetate[2] |

| Molecular Formula | C₂₂H₁₈N₂O₃[2] |

| Molecular Weight | 358.39 g/mol [2] |

| CAS Number | 118666-03-8[2] |

Table 2: Physicochemical Properties of this compound.

Experimental Protocols

Expression and Purification of Recombinant Human SQOR

The production of active recombinant human SQOR is a prerequisite for in vitro inhibition assays. A common method involves expression in E. coli and subsequent purification.

Expression System:

-

Host Strain: E. coli BL21(DE3)[3]

-

Plasmid: pET23a vector containing the gene for human SQOR.[3]

-

Culture Conditions: Cells are grown in a suitable medium, such as Terrific Broth (TB), at 15°C to an A₅₉₅ of approximately 1.1 before induction with IPTG.[3]

Purification Protocol:

-

Cell Lysis: Harvested cells are resuspended in a lysis buffer and disrupted by sonication or high-pressure homogenization.

-

Solubilization: The membrane fraction containing SQOR is isolated by centrifugation and solubilized using a suitable detergent (e.g., n-dodecyl-β-D-maltoside).

-

Affinity Chromatography: The solubilized protein is purified using a nickel-nitrilotriacetic acid (Ni-NTA) resin, assuming a His-tag is incorporated into the recombinant protein.

-

Size-Exclusion Chromatography: Further purification is achieved by size-exclusion chromatography to obtain a homogenous preparation of SQOR.

-

Protein Quantification: The concentration of the purified protein is determined using a standard method, such as the Bradford assay.

IC₅₀ Determination using a 2,6-Dichlorophenolindophenol (DCIP) Endpoint Assay

This assay measures the activity of SQOR by monitoring the reduction of a coenzyme Q analog, which in turn reduces the indicator dye DCIP. Inhibition of SQOR results in a decreased rate of DCIP reduction.

Materials:

-

Recombinant human SQOR

-

This compound (or other potential inhibitors) dissolved in DMSO

-

Coenzyme Q₁ (CoQ₁) (water-soluble derivative)

-

Sodium Sulfite (Na₂SO₃)

-

Hydrogen Sulfide (H₂S) donor (e.g., NaHS)

-

2,6-Dichlorophenolindophenol (DCIP)

-

Formaldehyde

-

N-ethylmaleimide (NEM)

-

Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, prepare reaction mixtures containing the assay buffer, recombinant human SQOR, CoQ₁, and sodium sulfite.

-

Inhibitor Addition: Add varying concentrations of this compound (typically in a serial dilution) to the appropriate wells. Include a vehicle control (DMSO) and a positive control (no inhibitor).

-

Reaction Initiation: Initiate the enzymatic reaction by adding the H₂S donor.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a fixed period (e.g., 60 seconds).

-

Reaction Quenching: Stop the reaction by adding a quenching solution containing formaldehyde (to denature SQOR) and N-ethylmaleimide (to scavenge excess H₂S).

-

Color Development: Add DCIP to each well and incubate for a short period (e.g., 2 minutes) to allow for the reduction of DCIP by the product of the SQOR reaction.

-

Absorbance Measurement: Measure the absorbance at 600 nm using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

Mitochondrial Sulfide Oxidation Pathway

SQOR is the first and rate-limiting enzyme in the mitochondrial pathway for the detoxification of hydrogen sulfide. This pathway integrates into the electron transport chain.

Caption: Mitochondrial sulfide oxidation pathway.

Experimental Workflow for IC₅₀ Determination

The following diagram illustrates the key steps in determining the IC₅₀ value of an inhibitor for SQOR.

Caption: IC₅₀ determination workflow.

Logical Relationship of SQOR Inhibition

The inhibition of SQOR by this compound has downstream consequences on cellular metabolism and signaling, primarily by increasing the bioavailability of H₂S.

References

The Therapeutic Potential of HTS07545 in Heart Failure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heart failure remains a leading cause of morbidity and mortality worldwide, with a pressing need for novel therapeutic strategies. This technical guide explores the therapeutic potential of HTS07545, a potent inhibitor of sulfide:quinone oxidoreductase (SQOR), in the context of heart failure. By inhibiting SQOR, the primary enzyme responsible for the irreversible catabolism of hydrogen sulfide (H₂S), this compound offers a novel approach to elevate endogenous H₂S levels. H₂S is a critical gaseous signaling molecule with well-documented cardioprotective effects, including anti-inflammatory, antioxidant, and anti-apoptotic properties. This document provides a comprehensive overview of the mechanism of action, preclinical data, and experimental protocols related to this compound and its more drug-like derivative, STI1, highlighting the potential of SQOR inhibition as a promising therapeutic avenue for heart failure.

Introduction: The Hydrogen Sulfide Signaling Pathway in Cardioprotection

Hydrogen sulfide (H₂S) has emerged as a crucial endogenous gasotransmitter with pleiotropic effects on the cardiovascular system.[1] Produced primarily by the enzymes cystathionine γ-lyase (CSE) and cystathionine β-synthase (CBS) in the myocardium, H₂S plays a vital role in maintaining cardiac homeostasis. Its cardioprotective effects are mediated through various mechanisms, including the modulation of oxidative stress, inflammation, apoptosis, and mitochondrial function. A key mechanism of H₂S signaling is the post-translational modification of proteins through S-persulfidation, which can alter protein function and activate downstream signaling cascades.

Clinical and preclinical studies have demonstrated that diminished bioavailability of H₂S is associated with the pathophysiology of heart failure.[2][3] Consequently, strategies aimed at restoring endogenous H₂S levels represent a promising therapeutic approach.

This compound: A Potent Inhibitor of Sulfide:Quinone Oxidoreductase (SQOR)

Sulfide:quinone oxidoreductase (SQOR) is a mitochondrial enzyme that catalyzes the first and irreversible step in the H₂S oxidation pathway.[4] Its inhibition presents a direct and efficient strategy to increase the intracellular concentration of H₂S. High-throughput screening efforts identified this compound as a potent inhibitor of human SQOR.

In Vitro Potency and Physicochemical Properties

This compound demonstrates high potency in inhibiting SQOR activity in vitro. However, its physicochemical properties present challenges for in vivo applications.

| Compound | Target | IC₅₀ (nM) | cLogP | Aqueous Solubility | Reference |

| This compound | Human SQOR | 30 | >5 | Poor | [5] |

Table 1: In vitro potency and physicochemical properties of this compound.

Development of STI1: An Optimized SQOR Inhibitor

Due to the suboptimal physicochemical properties of this compound, a medicinal chemistry optimization program was undertaken, leading to the development of STI1 (also referred to as compound 19). STI1 retains the high inhibitory potency of this compound against SQOR while exhibiting improved drug-like properties suitable for in vivo evaluation.[6]

| Compound | Target | IC₅₀ (nM) | Reference |

| STI1 | Human SQOR | 29 | [6] |

Table 2: In vitro potency of the optimized SQOR inhibitor STI1.

Mechanism of Action: SQOR Inhibition and Cardioprotection

The therapeutic rationale for using this compound or its derivatives in heart failure is centered on the inhibition of SQOR, leading to an accumulation of endogenous H₂S. This elevation in H₂S levels is hypothesized to trigger a cascade of cardioprotective signaling events.

Caption: Mechanism of action of this compound in heart failure.

Preclinical Efficacy in a Heart Failure Model

The cardioprotective effects of SQOR inhibition were evaluated using the optimized inhibitor, STI1, in a transverse aortic constriction (TAC) mouse model of pressure-overload induced heart failure.

In Vivo Efficacy of STI1

Treatment with STI1 demonstrated significant improvements in cardiac function and survival in the TAC model.

| Parameter | Vehicle-treated TAC mice | STI1-treated TAC mice | Reference |

| Survival | Decreased | Significantly improved | [5] |

| Cardiomegaly | Present | Mitigated | [5] |

| Pulmonary Congestion | Present | Mitigated | [5] |

| Cardiac Fibrosis | Increased | Attenuated | [5] |

| Left Ventricular Dilation | Present | Mitigated | [5] |

Table 3: In vivo efficacy of the SQOR inhibitor STI1 in a mouse model of heart failure.

Experimental Protocols

SQOR Inhibition Assay (DCIP Endpoint Assay)

This two-step endpoint assay was developed for high-throughput screening of SQOR inhibitors.

Principle: The assay measures the reduction of 2,6-dichlorophenolindophenol (DCIP) by reduced Coenzyme Q₁ (CoQ₁), which is a product of the SQOR-catalyzed oxidation of H₂S.

Materials:

-

Recombinant human SQOR

-

Coenzyme Q₁ (CoQ₁)

-

Sodium hydrosulfide (NaHS) as H₂S donor

-

Sodium sulfite

-

2,6-dichlorophenolindophenol (DCIP)

-

Formaldehyde

-

N-ethylmaleimide (NEM)

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

96-well microplates

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, combine the assay buffer, recombinant human SQOR, CoQ₁, sodium sulfite, and the test compound (e.g., this compound) or vehicle control.

-

Reaction Initiation: Initiate the enzymatic reaction by adding NaHS to the wells.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 60 seconds).

-

Reaction Quenching: Stop the reaction by adding a quenching solution containing formaldehyde (to denature SQOR) and NEM (to scavenge excess H₂S).

-

Color Development: Add DCIP solution to each well. The reduced CoQ₁ produced in the enzymatic reaction will reduce the blue DCIP to a colorless form.

-

Absorbance Measurement: After a short incubation period (e.g., 2 minutes), measure the absorbance at 600 nm using a microplate reader.

-

Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the wells with the test compound to the vehicle control wells.

Caption: Workflow for the DCIP endpoint assay for SQOR inhibition.

Transverse Aortic Constriction (TAC) Mouse Model of Heart Failure

This surgical model induces pressure overload on the left ventricle, leading to cardiac hypertrophy and subsequent heart failure.

Animals:

-

Male C57BL/6 mice (8-10 weeks old)

Surgical Procedure:

-

Anesthesia and Ventilation: Anesthetize the mouse and place it on a ventilator.

-

Surgical Incision: Make a small incision at the suprasternal notch.

-

Aortic Arch Exposure: Carefully dissect the surrounding tissues to expose the transverse aortic arch between the innominate and left carotid arteries.

-

Ligation: Pass a suture (e.g., 7-0 silk) underneath the aortic arch.

-

Constriction: Tie the suture snugly around the aorta and a blunt needle (e.g., 27-gauge) placed alongside the aorta.

-

Needle Removal: Immediately remove the needle to create a standardized stenosis.

-

Closure: Close the chest and skin incision.

-

Post-operative Care: Provide appropriate analgesia and monitor the animal's recovery.

Sham Operation: Sham-operated animals undergo the same procedure, but the suture is passed under the aorta without being tied.

Assessment of Heart Failure:

-

Echocardiography: Regularly perform echocardiography to assess cardiac function (e.g., ejection fraction, fractional shortening, left ventricular dimensions).

-

Histology: At the end of the study, sacrifice the animals and perform histological analysis of the heart tissue to assess hypertrophy and fibrosis (e.g., H&E and Masson's trichrome staining).

-

Hemodynamic Measurements: In some studies, invasive hemodynamic measurements can be performed to assess cardiac pressures.

Caption: Experimental workflow for the TAC mouse model.

Conclusion and Future Directions

This compound is a potent and specific inhibitor of SQOR, representing a novel therapeutic strategy for heart failure. While this compound itself possesses challenging physicochemical properties for in vivo use, its derivative, STI1, has demonstrated significant cardioprotective effects in a preclinical model of heart failure. The mechanism of action, centered on the elevation of endogenous H₂S levels, targets fundamental pathological processes in heart failure, including oxidative stress, inflammation, and apoptosis.

Future research should focus on:

-

Further optimization of SQOR inhibitors to enhance their pharmacokinetic and pharmacodynamic profiles.

-

Comprehensive preclinical studies to evaluate the long-term efficacy and safety of SQOR inhibitors in various models of heart failure.

-

Elucidation of the full spectrum of downstream signaling targets of H₂S-mediated persulfidation in the heart.

-

Identification of biomarkers to monitor the therapeutic response to SQOR inhibition.

The inhibition of SQOR holds considerable promise as a first-in-class therapy for heart failure, and continued investigation in this area is warranted to translate these preclinical findings into clinical benefits for patients.

References

- 1. Hydrogen sulfide and cardioprotection--Mechanistic insights and clinical translatability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Modified Protocol for A Mouse Heart Failure Model Using Minimally Invasive Transverse Aortic Constriction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. frontiersin.org [frontiersin.org]

- 4. The Cardioprotective Actions of Hydrogen Sulfide in Acute Myocardial Infarction and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of a first-in-class inhibitor of sulfide:quinone oxidoreductase that protects against adverse cardiac remodelling and heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Evaluation of Potent Novel Inhibitors of Human Sulfide:quinone Oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]

Investigating HTS07545 in Pancreatic Cancer Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, with limited effective therapeutic options. The dense fibrotic stroma and hypoxic microenvironment of pancreatic tumors contribute significantly to their aggressive nature and resistance to conventional therapies. A growing body of research is focused on exploiting novel metabolic vulnerabilities of cancer cells. One such target is the mitochondrial enzyme sulfide:quinone oxidoreductase (SQOR). This technical guide provides an in-depth overview of the investigation of HTS07545, a potent SQOR inhibitor, in preclinical models of pancreatic cancer. This compound has an IC50 of 30 nM for SQOR and is being explored for its therapeutic potential in PDAC.[1] This document details the mechanism of action, experimental protocols, and available data on the effects of this compound, with a focus on its role in modulating ferroptosis, a form of iron-dependent cell death, within the hypoxic tumor microenvironment.

Mechanism of Action: SQOR Inhibition and Ferroptosis

Sulfide:quinone oxidoreductase (SQOR) is a key enzyme in hydrogen sulfide (H₂S) metabolism, located in the inner mitochondrial membrane. It catalyzes the oxidation of H₂S and transfers electrons to the electron transport chain. In the context of cancer, particularly in hypoxic environments characteristic of pancreatic tumors, SQOR plays a crucial role in cellular resistance to ferroptosis.[2]

Ferroptosis is a non-apoptotic form of regulated cell death characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS). SQOR contributes to the reduction of coenzyme Q10 (CoQ10) to its reduced form, ubiquinol (CoQ10H₂). Ubiquinol is a potent lipophilic antioxidant that can trap lipid peroxyl radicals within mitochondrial membranes, thereby inhibiting the propagation of lipid peroxidation and suppressing ferroptosis.[3]

By inhibiting SQOR, this compound disrupts this protective mechanism. The resulting decrease in ubiquinol levels leads to an accumulation of lipid ROS, rendering cancer cells, particularly those under hypoxic stress, more susceptible to ferroptosis. This provides a therapeutic window to selectively target cancer cells, which often exhibit a greater reliance on antioxidant systems to cope with high levels of oxidative stress.

The proposed mechanism of action is visualized in the signaling pathway diagram below.

Data Presentation

In Vivo Xenograft Studies

A key study by Lin et al. (2025) investigated the in vivo efficacy of this compound in a nude mouse xenograft model of pancreatic ductal adenocarcinoma.[2] The study demonstrated that this compound, particularly in combination with the ferroptosis inducer erastin, significantly inhibited tumor growth.

| Treatment Group | Mean Tumor Volume (mm³) at Endpoint | Mean Tumor Weight (g) at Endpoint |

| DMSO (Control) | Larger than treatment groups | Higher than treatment groups |

| Erastin | Decreased vs. DMSO | Decreased vs. DMSO |

| This compound | Decreased vs. DMSO | Decreased vs. DMSO |

| Erastin + this compound | Most significant decrease | Most pronounced decrease |

Note: Specific numerical values for tumor volume and weight were not provided in the abstract. The table reflects the qualitative outcomes reported.

Experimental Protocols

In Vivo Xenograft Model

This protocol is based on the methodology described by Lin et al. (2025).[2]

-

Cell Culture: Pancreatic cancer cells (e.g., PANC-1, BxPC-3) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Animal Model: Female BALB/c nude mice (4-6 weeks old) are used.

-

Tumor Cell Implantation: A suspension of 1 x 10⁶ pancreatic cancer cells in 100 µL of serum-free medium is injected subcutaneously into the right flank of each mouse.

-

Tumor Growth Monitoring: Tumor growth is monitored every 3 days by measuring the length and width of the tumor with a caliper. Tumor volume is calculated using the formula: Volume = (length × width²) / 2.

-

Treatment: When tumors reach a volume of approximately 100 mm³, mice are randomly assigned to treatment groups (n=6 per group):

-

Vehicle control (e.g., DMSO in saline)

-

Erastin (e.g., 10 mg/kg)

-

This compound (e.g., 10 mg/kg)

-

Erastin + this compound

-

-

Drug Administration: Treatments are administered via intraperitoneal injection every other day for a specified period (e.g., 21 days).

-

Endpoint Analysis: At the end of the treatment period, mice are euthanized, and tumors are excised and weighed. Tumor tissues can be used for further analysis, such as immunohistochemistry or western blotting.

Real-Time Quantitative PCR (RT-qPCR)

This protocol is adapted from standard molecular biology techniques and the methodology described by Lin et al. (2025).[2]

-

RNA Extraction: Total RNA is extracted from cultured cells or tumor tissue using TRIzol reagent according to the manufacturer's instructions.

-

RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop).

-

Reverse Transcription: First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

-

qPCR: qPCR is performed using a SYBR Green-based master mix on a real-time PCR system. The reaction mixture typically contains 10 µL of 2x SYBR Green Master Mix, 1 µL of cDNA, 1 µL of each forward and reverse primer (10 µM), and nuclease-free water to a final volume of 20 µL.

-

Cycling Conditions: A typical qPCR program includes an initial denaturation step at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 60 seconds.

-

Data Analysis: The relative expression of the target gene (e.g., SQOR) is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) as an internal control.

Western Blot Analysis

This protocol is based on standard laboratory procedures and the methodology described by Lin et al. (2025).[2]

-

Protein Extraction: Cells or tissues are lysed in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody against the protein of interest (e.g., anti-SQOR, anti-cleaved caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Logical Relationships

The primary signaling pathway affected by this compound is the ferroptosis pathway, as detailed above. However, in pancreatic cancer, other key signaling pathways are often dysregulated and may intersect with the effects of SQOR inhibition.

Crosstalk with MAPK and PI3K/Akt Pathways

The MAPK and PI3K/Akt pathways are central to the proliferation, survival, and metastasis of pancreatic cancer cells. While direct evidence linking this compound to these pathways is currently limited, there are logical points of intersection. For instance, the induction of oxidative stress through ferroptosis can influence the activity of various kinases, potentially impacting these pathways. Further research is needed to elucidate the precise nature of this crosstalk.

Conclusion and Future Directions

The investigation of this compound as a therapeutic agent for pancreatic cancer is a promising area of research. Its mechanism of action, centered on the inhibition of SQOR and the subsequent induction of ferroptosis, offers a novel approach to target the metabolic vulnerabilities of pancreatic tumors, particularly within their hypoxic microenvironment. The available in vivo data demonstrates a significant anti-tumor effect, especially in combination with other pro-ferroptotic agents.

Future studies should focus on several key areas:

-

Comprehensive in vitro characterization: Detailed dose-response studies are needed to determine the IC50 values of this compound in a panel of pancreatic cancer cell lines. Furthermore, a thorough investigation of its effects on apoptosis and other forms of cell death is warranted.

-

Elucidation of signaling crosstalk: Further research is required to understand the interplay between SQOR inhibition-induced ferroptosis and key oncogenic signaling pathways such as MAPK and PI3K/Akt.

-

Combination therapy studies: Exploring the synergistic effects of this compound with standard-of-care chemotherapies and other targeted agents could lead to more effective treatment regimens for pancreatic cancer.

-

Biomarker development: Identifying biomarkers that predict sensitivity to this compound could aid in patient stratification for future clinical trials.

References

- 1. Selenium reduction of ubiquinone via SQOR suppresses ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Promiscuous enzyme SQOR in cellular metabolism and ferroptosis regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Promiscuous enzyme SQOR in cellular metabolism and ferroptosis regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

HTS07545: A Technical Guide to its Application in Mitochondrial Function Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

HTS07545 is a potent and selective inhibitor of sulfide:quinone oxidoreductase (SQOR), a critical enzyme in the mitochondrial hydrogen sulfide (H₂S) oxidation pathway.[1] By inhibiting SQOR, this compound offers a powerful tool to investigate the multifaceted roles of H₂S in cellular bioenergetics and signaling. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application as a tool for studying mitochondrial function. It includes a summary of its known biochemical properties, expected effects on key mitochondrial parameters, and detailed protocols for relevant cellular assays.

Introduction to this compound

This compound is a small molecule inhibitor of human sulfide:quinone oxidoreductase (SQOR) with a reported IC₅₀ of 30 nM.[1] SQOR is a flavoprotein located on the inner mitochondrial membrane that catalyzes the first, irreversible step in the metabolism of hydrogen sulfide (H₂S).[2][3] This process involves the oxidation of H₂S and the transfer of electrons to the electron transport chain via coenzyme Q.[3] By inhibiting SQOR, this compound effectively increases the intracellular concentration of H₂S, a gaseous signaling molecule with diverse physiological roles, including cardioprotection.[2][3] The primary therapeutic areas of interest for this compound and other SQOR inhibitors are heart failure and pancreatic ductal adenocarcinoma.[1]

Mechanism of Action

This compound acts as a competitive inhibitor with respect to coenzyme Q, binding to the CoQ-binding pocket of the SQOR enzyme.[2] This binding prevents the natural substrate from accessing the active site, thereby blocking the oxidation of H₂S. The accumulation of H₂S then modulates various downstream cellular processes, including mitochondrial function.

Quantitative Data Summary

While direct quantitative data on the effects of this compound on mitochondrial respiration, ATP production, membrane potential, and ROS levels are not extensively available in the public domain, the known consequences of SQOR inhibition and H₂S accumulation allow for informed estimations. The following table summarizes the key properties of this compound and the expected impacts of SQOR inhibition on mitochondrial function.

| Parameter | Value/Expected Effect | Reference |

| This compound IC₅₀ (SQOR) | 30 nM | [1] |

| Oxygen Consumption Rate (OCR) | Dual effect: Potential for stimulation at low H₂S concentrations and inhibition (especially of Complex IV) at higher concentrations. | Inferred from[4][5][6] |

| ATP Production | May increase with low-level H₂S-donated electrons to the ETC, but likely decreases with high-level inhibition of Complex IV. | Inferred from[7][8] |

| Mitochondrial Membrane Potential (ΔΨm) | Likely to be impacted by changes in electron transport chain activity; potential for both hyperpolarization and depolarization depending on H₂S concentration. | Inferred from[1][9] |

| Reactive Oxygen Species (ROS) Production | H₂S can act as both an antioxidant and, under certain conditions, contribute to ROS production. The net effect of SQOR inhibition is context-dependent. | Inferred from[9][10] |

Experimental Protocols

The following are detailed, generalized protocols for key assays to study the effects of this compound on mitochondrial function. Researchers should optimize these protocols for their specific cell types and experimental conditions.

Measurement of Oxygen Consumption Rate (OCR)

This protocol outlines the use of an extracellular flux analyzer to measure OCR in live cells treated with this compound.

Materials:

-

This compound

-

Cell culture medium

-

Extracellular flux analyzer (e.g., Seahorse)

-

Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

-

Oligomycin (ATP synthase inhibitor)

-

FCCP (uncoupling agent)

-

Rotenone/antimycin A (Complex I and III inhibitors)

Procedure:

-

Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density.

-

The following day, replace the culture medium with pre-warmed assay medium.

-

Incubate the plate at 37°C in a non-CO₂ incubator for 1 hour.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentrations in the assay medium.

-

Load the injector ports of the sensor cartridge with this compound, oligomycin, FCCP, and rotenone/antimycin A.

-

Calibrate the extracellular flux analyzer.

-

Place the cell culture plate in the analyzer and initiate the assay protocol.

-

Measure baseline OCR, then inject this compound and monitor the change in OCR.

-

Subsequently, inject oligomycin, FCCP, and rotenone/antimycin A to determine ATP-linked respiration, maximal respiration, and non-mitochondrial respiration, respectively.

Measurement of Cellular ATP Levels

This protocol describes a luciferase-based assay to quantify cellular ATP content following treatment with this compound.

Materials:

-

This compound

-

Opaque-walled 96-well plates

-

ATP assay kit (luciferin/luciferase-based)

-

Cell lysis buffer

-

Luminometer

Procedure:

-

Seed cells in an opaque-walled 96-well plate and culture overnight.

-

Treat cells with various concentrations of this compound for the desired duration.

-

Lyse the cells according to the ATP assay kit manufacturer's instructions.

-

Add the luciferase reagent to each well.

-

Measure luminescence using a plate reader.

-

Generate an ATP standard curve to calculate the absolute ATP concentration in each sample.

-

Normalize ATP levels to the total protein concentration or cell number.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses the fluorescent dye JC-1 to assess changes in mitochondrial membrane potential.

Materials:

-

This compound

-

JC-1 dye

-

FCCP (positive control for depolarization)

-

Fluorescence microplate reader, fluorescence microscope, or flow cytometer

Procedure:

-

Culture cells in a suitable format (e.g., 96-well plate, chamber slides).

-

Treat cells with this compound for the desired time. Include a positive control group treated with FCCP.

-

Load the cells with JC-1 dye according to the manufacturer's protocol (typically 1-10 µM for 15-30 minutes at 37°C).

-

Wash the cells to remove excess dye.

-

Measure the fluorescence of both the JC-1 monomers (green, emission ~529 nm) and aggregates (red, emission ~590 nm).

-

Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Measurement of Reactive Oxygen Species (ROS)

This protocol details the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) to measure intracellular ROS levels.

Materials:

-

This compound

-

DCFDA

-

Positive control for ROS induction (e.g., H₂O₂)

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Culture cells in a 96-well plate.

-

Treat cells with this compound for the desired time.

-

Load the cells with DCFDA (typically 10-25 µM for 30-60 minutes at 37°C).

-

Wash the cells to remove excess probe.

-

Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm). An increase in fluorescence indicates an increase in ROS levels.

Applications in Drug Discovery and Development

This compound serves as a valuable pharmacological tool for:

-

Target Validation: Confirming the therapeutic potential of SQOR inhibition in various disease models.

-

Mechanism of Action Studies: Elucidating the downstream signaling pathways modulated by H₂S.

-

Compound Screening: Serving as a reference compound in high-throughput screens for novel SQOR inhibitors.

-

Translational Research: Investigating the role of H₂S in the pathophysiology of diseases such as heart failure and cancer.

Conclusion

This compound is a potent and specific inhibitor of SQOR that provides a crucial means to study the role of H₂S in mitochondrial function and cellular physiology. While further studies are needed to fully quantify its effects on mitochondrial bioenergetics, the information and protocols provided in this guide offer a solid foundation for researchers to utilize this compound in their investigations. The continued exploration of SQOR inhibitors like this compound holds significant promise for the development of novel therapeutics targeting diseases associated with dysregulated H₂S metabolism.

References

- 1. Sulfide Quinone Oxidoreductase Contributes to Voltage Sensing of the Mitochondrial Permeability Transition Pore - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a first-in-class inhibitor of sulfide:quinone oxidoreductase that protects against adverse cardiac remodelling and heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Evaluation of Potent Novel Inhibitors of Human Sulfide:quinone Oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JCI - Exclusion of sulfide:quinone oxidoreductase from mitochondria causes Leigh-like disease in mice by impairing sulfide metabolism [jci.org]

- 5. Exclusion of sulfide:quinone oxidoreductase from mitochondria causes Leigh-like disease in mice by impairing sulfide metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Mechanism of mycobacterial ATP synthase inhibition by squaramides and second generation diarylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mitochondrial Sulfide Quinone Oxidoreductase Prevents Activation of the Unfolded Protein Response in Hydrogen Sulfide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sulfide Quinone Oxidoreductase Alleviates Acute Ulcerative Colitis by Regulating Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antioxidative Stress: Inhibiting Reactive Oxygen Species Production as a Cause of Radioresistance and Chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthesis of 2,4-Diphenylpyridine SQOR Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical evaluation of a novel class of 2,4-diphenylpyridine inhibitors of sulfide:quinone oxidoreductase (SQOR). SQOR is a mitochondrial enzyme that plays a crucial role in regulating the levels of hydrogen sulfide (H₂S), a cardioprotective signaling molecule. Inhibition of SQOR presents a promising therapeutic strategy for conditions such as heart failure with reduced ejection fraction (HFrEF), where H₂S levels are often diminished.[1][2][3]

Introduction to SQOR and Its Therapeutic Potential

Hydrogen sulfide (H₂S) is a gasotransmitter with pleiotropic functions in various physiological processes, acting as a cardioprotective signaling molecule that can prevent the progression of hypertension and atherosclerosis.[1] The enzymatic metabolism of H₂S is primarily initiated by SQOR, which catalyzes the first irreversible step in its mitochondrial oxidation.[1][2] This positions SQOR as an optimal target for therapeutic intervention to modulate H₂S homeostasis.[1] By inhibiting SQOR, the breakdown of H₂S can be slowed, leading to the activation of cardioprotective signaling pathways.[2][3]

Discovery of 2,4-Diphenylpyridine SQOR Inhibitors

A high-throughput screening (HTS) of a small-molecule library was conducted to identify novel inhibitors of human SQOR.[1][2] This screening led to the identification of several classes of compounds, with the 2,4-diphenylpyridines (class A/A') emerging as a high-priority chemical class due to their potent inhibition of SQOR.[1][2]

Initial HTS hits from the 2,4-diphenylpyridine class, such as HTS12411, RH00520, and HTS07545, demonstrated high potency with IC₅₀ values of 30 nM or less.[2][4] However, these initial compounds suffered from poor aqueous solubility and high calculated LogP (cLogP) values, making them unsuitable for in vivo applications.[1][2]

This initial discovery prompted medicinal chemistry efforts and structure-based drug design to optimize the 2,4-diphenylpyridine scaffold, aiming to improve physicochemical properties while retaining high potency.[1]

Structure-Activity Relationship (SAR) Studies

Systematic SAR studies were undertaken to understand the structural requirements for potent SQOR inhibition within the 2,4-diphenylpyridine class. These studies led to the synthesis of numerous analogs and provided key insights into the tolerability of substitutions at various positions of the diphenylpyridine core.

Table 1: Structure-Activity Relationships of Representative 2,4-Diphenylpyridine Analogs [1]

| Compound | A | B | C | IC₅₀ ± SE (nM) |

| 1 | 4-FPh | Ph | Me | 25 ± 2 |

| 2 | 4-FPh | 4-(MeO)Ph | Me | 1,360 ± 150 |

| 3 | 4-FPh | 3-(MeO)Ph | Me | 108 ± 6 |

| 4 | 4-FPh | 2-(MeO)Ph | Me | 75 ± 7.4 |

| 11 | 2-pyridyl | Ph | Me | > 10,000 |

| 12 | 4-FPh | 3-pyridyl | Me | 2,500 ± 300 |

| 13 | 4-FPh | 4-pyridyl | Me | > 10,000 |

| 14 | 4-FPh | 2-pyridyl | Me | 53 ± 5 |

| 19 (STI1) | 4-FPh | 2-pyridyl | CH₂CH₂OH | 29 ± 3 |

Data extracted from "Synthesis and Evaluation of Potent Novel Inhibitors of Human Sulfide:quinone Oxidoreductase".[1]

The SAR studies revealed that substitutions on the phenyl rings and the pyridine core significantly impacted inhibitory activity. Notably, the introduction of a 2-pyridyl group at the 'B' position was well-tolerated and offered a handle to improve aqueous solubility.[1] This optimization campaign culminated in the identification of compound 19 , also referred to as STI1 , which exhibited a potent IC₅₀ of 29 nM and possessed favorable pharmacokinetic and ADME properties for in vivo testing.[1][5]

Lead Compound: STI1

STI1 emerged as the lead candidate from the optimization program. It is a potent, cell-permeable inhibitor of SQOR with an IC₅₀ of 29.3 nM.[2] Further characterization demonstrated that STI1 is a competitive inhibitor that binds with high selectivity to the coenzyme Q (CoQ) binding pocket of SQOR.[3] Docking studies of STI1 into the crystal structure of SQOR suggest that the 2-pyridyl ring of the inhibitor forms a hydrogen bond with the W435:NE1 residue within the CoQ-binding pocket.[1][2]

Table 2: Properties of Lead Compound STI1 (Compound 19) [1][2]

| Property | Value |

| IC₅₀ | 29.3 nM |

| cLogP | 3.0 |

| tPSA | 84 |

| Mechanism of Action | Competitive inhibitor, binds to CoQ-binding pocket |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the role of SQOR in H₂S metabolism and the general workflow employed in the discovery and evaluation of 2,4-diphenylpyridine inhibitors.

References

- 1. Synthesis and Evaluation of Potent Novel Inhibitors of Human Sulfide:quinone Oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a first-in-class inhibitor of sulfide:quinone oxidoreductase that protects against adverse cardiac remodelling and heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a first-in-class inhibitor of sulfide:quinone oxidoreductase that protects against adverse cardiac remodelling and heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Research Portal [researchdiscovery.drexel.edu]

Methodological & Application

Application Notes and Protocols for HTS07545 in In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

HTS07545 is a potent and selective inhibitor of sulfide:quinone oxidoreductase (SQOR), a mitochondrial enzyme that plays a crucial role in the metabolism of hydrogen sulfide (H₂S).[1][2] By inhibiting SQOR, this compound effectively reduces the metabolic degradation of H₂S, thereby increasing its bioavailability.[2] H₂S is recognized as a critical signaling molecule with significant cardioprotective effects.[1] These application notes provide detailed protocols for in vitro studies to investigate the biological activity of this compound, focusing on its enzymatic inhibition, effects on cardiomyocyte hypertrophy, and cytotoxicity.

Data Presentation

In Vitro Efficacy and Cytotoxicity of SQOR Inhibitors

| Compound | Target | IC₅₀ (nM) | Cell Line | Assay | CC₅₀ (µM) | Reference |

| This compound | SQOR | 30 | - | Enzymatic Assay | Not Reported | [2] |

| STI1 (derivative of this compound) | SQOR | 29 | H9c2 | Cytotoxicity | 56 ± 10 | [1] |

| STI1 (derivative of this compound) | SQOR | 29 | NRVMs | Cytotoxicity | 26 ± 4 | [1] |

Signaling Pathway

The primary mechanism of action for this compound is the inhibition of SQOR, which is the first and irreversible step in the mitochondrial pathway for H₂S metabolism. This inhibition leads to an accumulation of intracellular H₂S. Elevated H₂S levels, in turn, promote the persulfidation of various protein targets, a key post-translational modification that mediates its signaling functions. This cascade ultimately activates downstream cardioprotective pathways, mitigating cellular stress and hypertrophy.

Experimental Protocols

SQOR Inhibition Assay (DCIP Endpoint Assay)

This assay is designed to identify and characterize inhibitors of recombinant human SQOR. It is a two-step endpoint assay that measures the reduction of 2,6-dichlorophenolindophenol (DCIP) by reduced Coenzyme Q₁ (CoQ₁), a product of the SQOR-catalyzed reaction.

Experimental Workflow:

Materials:

-

Recombinant human SQOR

-

Coenzyme Q₁ (CoQ₁)

-

Sodium sulfite

-

Hydrogen sulfide (H₂S) donor (e.g., NaHS)

-

This compound

-

Formaldehyde

-

N-ethylmaleimide (NEM)

-

2,6-dichlorophenolindophenol (DCIP)

-

96-well microplates

-

Plate reader

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing recombinant human SQOR, a water-soluble CoQ₁ derivative, sulfite, and the H₂S donor.

-

Inhibitor Addition: Add this compound at various concentrations to the designated wells. Include appropriate vehicle controls (e.g., DMSO).

-

Initiation and Incubation: Initiate the reaction and incubate the plate at a controlled temperature (e.g., 37°C) for 60 seconds.

-

Quenching: Stop the reaction by adding formaldehyde to denature the SQOR enzyme, followed by the addition of N-ethylmaleimide to scavenge any unreacted H₂S. Incubate for 10 minutes.

-

Colorimetric Reaction: Add the DCIP solution to each well. The reduced CoQ₁ produced by the SQOR reaction will non-enzymatically reduce the blue DCIP to a colorless form.

-

Absorbance Measurement: After a 2-minute incubation, measure the absorbance at 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

Cardiomyocyte Hypertrophy Assay

This protocol describes the induction of hypertrophy in neonatal rat ventricular myocytes (NRVMs) and the assessment of the anti-hypertrophic effects of this compound.

Materials:

-

Neonatal rat ventricular myocytes (NRVMs)

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Angiotensin II (Ang II) or other hypertrophic agonists (e.g., isoproterenol, phenylephrine)

-

This compound

-

Phosphate-buffered saline (PBS)

-

Paraformaldehyde (PFA)

-

Permeabilization buffer (e.g., Triton X-100 in PBS)

-

Blocking solution (e.g., BSA in PBS)

-

Primary antibody (e.g., anti-α-actinin)

-

Fluorescently labeled secondary antibody

-

DAPI stain

-

Fluorescence microscope with imaging software

Procedure:

-

Cell Culture: Isolate and culture NRVMs on coated plates until they are well-attached and synchronously beating.

-

Serum Starvation: To reduce baseline hypertrophy, serum-starve the cells for 24 hours in a low-serum or serum-free medium.

-

Treatment: Treat the NRVMs with a hypertrophic agonist (e.g., 1 µM Angiotensin II) in the presence or absence of varying concentrations of this compound for 24-48 hours. Include a vehicle control group.

-

Immunostaining:

-

Fix the cells with 4% PFA.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Block non-specific binding with a blocking solution.

-

Incubate with a primary antibody against a cardiomyocyte marker (e.g., α-actinin).

-

Incubate with a fluorescently labeled secondary antibody and DAPI for nuclear staining.

-

-

Imaging and Analysis:

-

Capture fluorescent images using a microscope.

-

Measure the cell surface area of individual cardiomyocytes using imaging software (e.g., ImageJ).

-

Quantify the cell surface area for at least 100 cells per condition.

-

-

Data Analysis: Compare the cell surface area between the different treatment groups to evaluate the anti-hypertrophic effect of this compound.